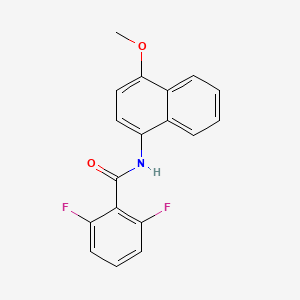

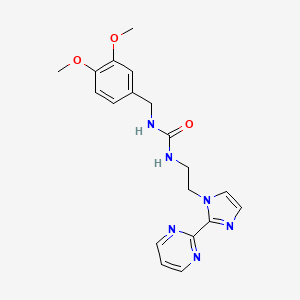

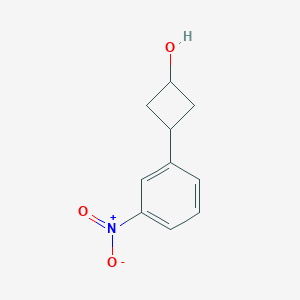

1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H21NO5 . It is also known by other names such as “4-methoxypyrrolidine-1,2-dicarboxylic acid O1-tert-butyl ester O2-methyl ester” and "cis-N-BOC-4-methoxy-D-proline methyl ester" .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.29900 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have access to .Scientific Research Applications

Metabolic Pathway Characterization

The compound has been involved in studies characterizing the metabolic pathways of related structures, such as (3-{[(4-tert-Butylbenzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist. This research aimed to aid the healing of bone fractures by investigating in vitro metabolism in human liver microsomes and recombinant human cytochrome P450 isoforms. The major metabolic pathways included oxidation of the tert-butyl moiety and other complex reactions, highlighting the compound's involvement in biotransformation processes (C. Prakash et al., 2008).

Synthesis of Anticancer Drug Intermediates

Another significant application is in the synthesis of intermediates for small molecule anticancer drugs. A study demonstrated a high-yield synthetic method for a related structure, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate in the development of anticancer drugs. This method involved several steps, including nucleophilic substitution and oxidation reactions, proving the compound's utility in creating potent anticancer agents (Binliang Zhang et al., 2018).

Green Chemistry Applications

The compound's derivatives have been explored in green chemistry, particularly in solvent-free oxidation reactions. A study introduced an iodine–pyridine–tert-butylhydroperoxide system for oxidizing benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions. This research underscores the role of such compounds in facilitating green and efficient catalytic systems (Jintang Zhang et al., 2009).

Water Oxidation Catalysis

Compounds incorporating tert-butyl and pyridine moieties have been evaluated as catalysts in water oxidation processes. A study on a family of Ru complexes for water oxidation demonstrated that these complexes, upon reaction with specific ligands, show promising activity for oxygen evolution, a crucial step in artificial photosynthesis and renewable energy production (R. Zong et al., 2005).

Safety and Hazards

properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-9(8-15)5-6-10(14)11(16)18-4/h7-8,10H,5-6H2,1-4H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOFRWBSSNQTAW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

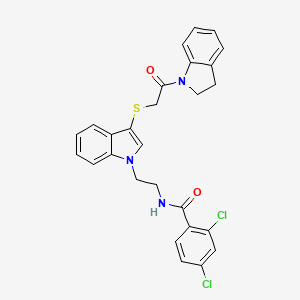

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2672245.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2672247.png)

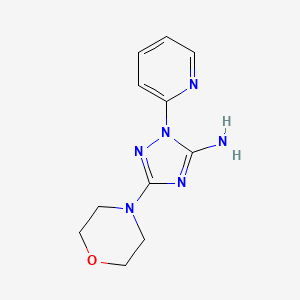

![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)

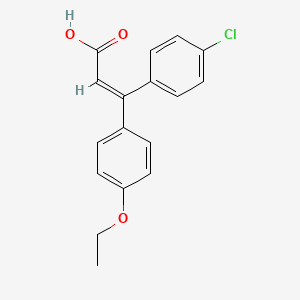

![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2672257.png)